molecular formula C8H15O6P B14226980 4-(Phosphonooxy)butan-2-yl 2-methylprop-2-enoate CAS No. 827012-86-2

4-(Phosphonooxy)butan-2-yl 2-methylprop-2-enoate

Katalognummer: B14226980
CAS-Nummer: 827012-86-2
Molekulargewicht: 238.17 g/mol
InChI-Schlüssel: QTWXNHKFGDDKAH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(Phosphonooxy)butan-2-yl 2-methylprop-2-enoate is a chemical compound with the molecular formula C8H15O6P It is known for its unique structure, which includes both a phosphonooxy group and a 2-methylprop-2-enoate group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Phosphonooxy)butan-2-yl 2-methylprop-2-enoate typically involves the reaction of 4-hydroxybutyl 2-methylprop-2-enoate with a phosphonating agent. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane. The reaction is carried out at room temperature and monitored using techniques such as thin-layer chromatography (TLC) to ensure completion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations. Purification steps might include crystallization or chromatography to isolate the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

4-(Phosphonooxy)butan-2-yl 2-methylprop-2-enoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphonic acid derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the phosphonooxy group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products Formed

    Oxidation: Phosphonic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

4-(Phosphonooxy)butan-2-yl 2-methylprop-2-enoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways involving phosphonate metabolism.

    Medicine: Explored for its potential as a prodrug, where the phosphonooxy group can be enzymatically cleaved to release the active drug.

    Industry: Utilized in the production of specialty polymers and materials with unique properties.

Wirkmechanismus

The mechanism by which 4-(Phosphonooxy)butan-2-yl 2-methylprop-2-enoate exerts its effects involves the interaction of the phosphonooxy group with biological molecules. The compound can act as a substrate for enzymes that recognize phosphonate groups, leading to its incorporation into biochemical pathways. The 2-methylprop-2-enoate group can undergo polymerization reactions, contributing to the formation of polymeric materials .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-(Phosphonooxy)butyl 2-methylprop-2-enoate: Similar structure but with a butyl group instead of a butan-2-yl group.

    4-(Phosphonooxy)butan-2-yl acrylate: Similar structure but with an acrylate group instead of a 2-methylprop-2-enoate group.

Uniqueness

4-(Phosphonooxy)butan-2-yl 2-methylprop-2-enoate is unique due to its combination of a phosphonooxy group and a 2-methylprop-2-enoate group. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications.

Eigenschaften

CAS-Nummer

827012-86-2

Molekularformel

C8H15O6P

Molekulargewicht

238.17 g/mol

IUPAC-Name

4-phosphonooxybutan-2-yl 2-methylprop-2-enoate

InChI

InChI=1S/C8H15O6P/c1-6(2)8(9)14-7(3)4-5-13-15(10,11)12/h7H,1,4-5H2,2-3H3,(H2,10,11,12)

InChI-Schlüssel

QTWXNHKFGDDKAH-UHFFFAOYSA-N

Kanonische SMILES

CC(CCOP(=O)(O)O)OC(=O)C(=C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.